molecular formula C92H130N28O24S4 B1682192 Pituitrin CAS No. 11000-17-2

Pituitrin

Cat. No.: B1682192
CAS No.: 11000-17-2
M. Wt: 2140.5 g/mol
InChI Key: KBZOIRJILGZLEJ-LGYYRGKSSA-N
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Description

Pituitrin is a pharmaceutical compound that contains two primary hormones: vasopressin and oxytocin These hormones are naturally produced by the posterior pituitary gland and play crucial roles in regulating various physiological functions

Mechanism of Action

Target of Action

Pituitrin, also known as Vasopressin, primarily targets the kidneys and the vascular smooth muscle . In the kidneys, it acts on the collecting ducts , increasing their permeability to water . In the vascular smooth muscle, it induces vasoconstriction, thereby increasing blood pressure .

Mode of Action

This compound interacts with its targets by binding to vasopressin receptors located in the kidneys and vascular smooth muscle . In the kidneys, this binding triggers a cascade of events that increase the reabsorption of water, reducing urine output and helping to concentrate the urine . In the vascular smooth muscle, this compound induces vasoconstriction, which increases peripheral resistance and, consequently, raises blood pressure .

Biochemical Pathways

The action of this compound involves several biochemical pathways. In the kidneys, it increases the expression of aquaporin-2 water channels in the collecting ducts, facilitating water reabsorption . In the vascular smooth muscle, this compound activates the phospholipase C pathway , leading to the release of intracellular calcium ions and resulting in muscle contraction and vasoconstriction .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It is metabolized in the liver and kidneys, and its metabolites are excreted in the urine . The rapid onset of this compound’s effects suggests a high bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, such as aldosterone , can enhance its water-conserving effects . Additionally, conditions such as dehydration or low blood pressure can stimulate the release of this compound . Conversely, factors such as alcohol consumption can inhibit this compound’s action, leading to increased urine production .

Biochemical Analysis

Biochemical Properties

Pituitrin interacts with various enzymes, proteins, and other biomolecules. The vasopressin component of this compound is known for its vasoconstrictive properties, which can help control post-partum hemorrhage . The oxytocin component, on the other hand, plays a significant role in inducing labor prior to birth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The vasopressin in this compound can influence the water balance in cells, leading to an increase in body water content .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The vasopressin component of this compound, for example, binds to vasopressin receptors on the cell membrane, leading to vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can significantly improve the success rate of resuscitation, shorten the time to resuscitation, and improve survival rates in cardiopulmonary resuscitation (CPR) studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the water balance of Bufo Regularis, it was found that the increase in body water following this compound injection might be due to an increased rate of water uptake through the skin, or to a decreased rate of elimination of water through the kidneys, or to a combination of the two .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, the vasopressin component of this compound is involved in the water balance regulation pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. The hormones oxytocin and vasopressin, which make up this compound, are manufactured by neurosecretory cells in the hypothalamus and are transported down the axons and stored in nerve terminals in the posterior pituitary .

Subcellular Localization

The subcellular localization of this compound is primarily in the posterior pituitary gland, where it is stored in nerve terminals . The axon terminals in the posterior pituitary are surrounded by supporting cells called pituicytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pituitrin involves the extraction and purification of vasopressin and oxytocin from the posterior pituitary gland. These hormones can also be synthesized chemically through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from animal pituitary glands or recombinant DNA technology to produce vasopressin and oxytocin in microbial systems. The extracted or synthesized hormones are then purified using chromatographic techniques to ensure high purity and potency.

Chemical Reactions Analysis

Types of Reactions

Pituitrin undergoes various chemical reactions, including:

    Oxidation: Vasopressin and oxytocin can be oxidized to form disulfide bonds, which are crucial for their biological activity.

    Reduction: Reduction reactions can break disulfide bonds, leading to the inactivation of the hormones.

    Substitution: Chemical modifications can be made to the peptide chains to alter their activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain the integrity of the peptide chains.

Major Products Formed

The major products formed from these reactions include the active forms of vasopressin and oxytocin with intact disulfide bonds, as well as inactive forms resulting from the reduction of these bonds.

Scientific Research Applications

Pituitrin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Employed in research on hormone regulation and signaling pathways.

    Medicine: Used in clinical studies to investigate its effects on water retention, blood pressure, and uterine contractions.

    Industry: Applied in the development of pharmaceuticals for treating conditions like diabetes insipidus and postpartum hemorrhage.

Comparison with Similar Compounds

Similar Compounds

    Vasopressin Analogs: Desmopressin, terlipressin

    Oxytocin Analogs: Carbetocin, demoxytocin

Uniqueness

Pituitrin is unique in that it contains both vasopressin and oxytocin, allowing it to exert a combined effect on water retention, blood pressure regulation, and uterine contractions. This dual action makes it particularly useful in clinical settings where multiple physiological effects are desired.

Properties

IUPAC Name

N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTCWSBVQSZVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H130N28O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2140.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Vasopressin, Cyclo (1-6) L-Cysteinyl-L-Tyrosyl-L-PhenylalanylL-Glutaminyl-L-Asparaginyl-L-Cysteinyl-L-Prolyl-L-Arginyl-L-Glycinamide, is a cyclic nonapeptide hormone primarily produced by the supraoptic and periventricular nuclei of the hypothalamus. Vasopressin release is mediated by sensory pathways, in which either a 2% increase in plasma osmolarity or a 10% decrease in blood pressure causes the release of endogenous vasopressin. Upon release, vasopressin mediates a variety of physiological effects, both centrally and systemically, primarily by binding to G-protein-coupled receptors termed V1 (V1A), V2, and V3 (V1B). V1 receptors are abundantly expressed in the brain whereby vasopressin binding can increase blood pressure through autonomic pathways. Peripherally, V1 is localized in the blood vessels (vascular smooth muscle), platelets, adrenal glands, kidneys, and liver. Vasopressin binding to V1 causes hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol triphosphate (IP3) and diacylglycerol (DAG) by phospholipase C, which in turn release intracellular calcium and activate protein kinase C (PKC) to open voltage-gated calcium channels (VGCCs) while closing potassium channels. Overall, intracellular calcium levels rise, which bind calmodulin and cause muscular contraction, resulting in vasoconstriction. This is balanced by the apparent ability of vasopressin to induce vasodilation through binding oxytocin receptors and activating endothelial nitric oxide (NO) synthase; NO acts antagonistically to reduce muscle contraction. It is also thought that vasopressin, acting through both V1 and oxytocin receptors, causes the cardiac release of atrial natriuretic peptide (ANP), which has a negative inotropic effect; indeed, vasopressin tends to decrease heart rate and cardiac output, although the opposite effect has been noted with low doses. V2 receptors are abundantly expressed in the distal convoluted tubules and the collecting ducts of the kidneys. Vasopressin binding to V2 causes activation of a Gs protein that subsequently activates protein kinase A (PKA) through adenylyl cyclase-mediated increase in cyclic adenosine monophosphate (cAMP), which leads to phosphorylation of the water channel aquaporin-2 (AQP2) and its trafficking to the cell surface. Increased AQP2 levels lead to increased water reabsorption and explains vasopressin's antidiuretic effects. V3 (formerly V1B) receptors are primarily located in the anterior pituitary and brain. Vasopressin released during acute stress causes adrenocorticotropic hormone (ACTH) release from the pituitary through V3 and by potentiating the effects of corticotrophin-releasing factor. Within the brain itself, V3 activation modulates various effects, including recognition, memory, aggression, anxiety, and depression. Thus, vasopressin can affect a wide variety of physiological processes, often in apparently contradictory ways depending on the patient's dose and physiological state. Vasodilatory shock causes an immediate release of vasopressin from 20 to 200 times its normal serum concentration, which falls again to normal levels in prolonged shock; in this context, normal serum levels are insufficient to control the pathologic vasodilation. In these cases, vasopressin acts to depolarize hyperpolarized vascular smooth muscle cells, restore sensitivity to catecholamines, and inhibit excessive nitric oxide production, primarily through acting through V1 receptors. Therefore, vasopressin helps decrease the dose requirement for norepinephrine and is routinely administered together with norepinephrine to restore normal blood pressure in shock states.
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

11000-17-2
Record name Vasopressin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011000172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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